molecular formula C11H11BrN2O3S B3249573 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide CAS No. 195447-72-4

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B3249573
CAS No.: 195447-72-4
M. Wt: 331.19 g/mol
InChI Key: AEHZMTLXZJYRCA-UHFFFAOYSA-N
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Description

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H11BrN2O3S and a molecular weight of 331.19 g/mol . It is characterized by the presence of a bromine atom, a dimethylisoxazole ring, and a benzenesulfonamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide typically involves the reaction between 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-bromobenzenesulfonyl chloride is added to a solution of 3-amino-4,5-dimethylisoxazole in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZMTLXZJYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-72-4
Record name Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 mL flask was charged with 2-bromobenzene sulfonyl chloride (153.3 g) and dimethylaminopyridine (7.37 g, 0.1 equiv), purged with argon and cooled in an ice-brine bath. Pyridine (300 mL) was added, and the mixture stirred. A separate flask containing 3-amino-4,5-dimethyl isoxazole, (73.95 g) in anhydrous pyridine3 (300 mL) under argon was cooled in an ice bath. When the internal temperature of the pyridine-bromobenzenesulfonyl chloride solution was ˜−3° C., the isoxazole-pyridine solution was added dropwise by cannula. The addition required ˜90 min. Quantitative transfer of the isoxazole was achieved with a 10 mL pyridine rinse. Upon completion of addition, the ice was removed from the brine-ice bath, and the internal temperature of the reaction vessel warmed to approximately 8-10° C. over 1 h. The reaction vessel was then immersed in a preheated oil bath at 42° C. and maintained at this temperature for 24.5 h. The warm solution was cannulated dropwise into ice cold 6N HCl (8 L) with vigorous stirring over approximately 90 min. Immediate precipitation occurred. The mixture was stirred in the ice-water bath for approximately 1 h, and the yellow solid collected by suction filtration on a medium porosity glass frit. The filter cake was washed with cold deionized water (4×0.5 L), taking care to mix the filter cake with each wash. The solid was air suction dried for 24 h affording a yellow powder: 185.5 g, 93.4%, HPLC area percent 97.7. The solid was dissolved in ethyl acetate (3.7 L or 20 mL/g), charcoal (46.1 g, Darco KB, lot 1F-074) added, the mixture heated briefly to 58° C., cooled to RT and stirred for 12 h, filtered through celite, the celite pad rinsed with ethyl acetate (5×200 mL) and evaporated to dryness.
Quantity
153.3 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step Two
Quantity
3.7 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4,5-dimethyl-3-isoxazolamine (1.62 g, 13.00 mmol, prepared as described in T. Konoike et al., Tetrahedron Letters, 37, 3339 (1996)) and 4-dimethylaminopyridine (159 mg, 1.3 mmol) in 6.5 ml pyridine at 0° C., 2-bromobenzenesulphonyl chloride (3.65 g, 14.3 mmol) was added in portions over 10 minutes. After stirring at room temperature overnight, the mixture was added dropwise to 40 ml 6N HCl at 0° C. The mixture was extracted with 3×50 ml EtOAc. The combined organic extracts were washed with 30 ml each of 1N HCl and brine and dried and concentrated. The residue was dissolved in 160 ml MeOH and 160 ml 3% aqueous NaHCO3 solution was added and the mixture was concentrated in vacuo to remove most of the MeOH. The solid was filtered off and the aqueous filtrate was acidified to pH 2 with solid NaHSO4, and extracted with 3×100 ml of EtOAc. The extracts were washed with brine, dried and concentrated to give the title compound of this step (3.0 g, 70%). Rf=0.57, silica gel, 1:1 hexane/EtOAc.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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